9-[2-Hydroxy-3-(2-methyl-benzoimidazol-1-yl)-propyl]-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one oxime
Description
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Properties
IUPAC Name |
1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-10-11-22-19(12-15)18-6-5-8-21(26-30)24(18)28(22)14-17(29)13-27-16(2)25-20-7-3-4-9-23(20)27/h3-4,7,9-12,17,29-30H,5-6,8,13-14H2,1-2H3/b26-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNEYZMCHAXFN-QLYXXIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=NO)CC(CN4C(=NC5=CC=CC=C54)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C\3=C2CCC/C3=N/O)CC(CN4C(=NC5=CC=CC=C54)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[2-Hydroxy-3-(2-methyl-benzoimidazol-1-yl)-propyl]-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one oxime (CAS Number: 780783-72-4) is a novel derivative within the carbazole family. Carbazole derivatives are known for their diverse biological activities, making them a focus of pharmacological research. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O2 |
| Molecular Weight | 402.4888 g/mol |
| CAS Number | 780783-72-4 |
| Synonyms | 9-[2-hydroxy-3-(2-methyl-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one oxime |
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain N-substituted carbazoles can inhibit cancer cell proliferation. A related compound demonstrated cytotoxic effects against A549 lung carcinoma and C6 glioma cell lines with IC50 values of 5.9 µg/mL and 25.7 µg/mL respectively . The mechanism often involves the inhibition of topoisomerase II activity, a critical enzyme in DNA replication and repair.
Antimicrobial Activity
Carbazole derivatives have been screened for antimicrobial properties against various bacterial and fungal strains. In particular, compounds similar to the target compound showed zones of inhibition ranging from 11.1 to 24.0 mm against pathogens like Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL . This suggests that the compound may possess similar antimicrobial capabilities.
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has also been explored. One study highlighted that specific derivatives provided significant protection to neuronal cells against glutamate-induced injury at concentrations as low as 3 µM . This protective effect is believed to be linked to their antioxidative properties.
Study on Antitumor Efficacy
A study conducted by Howorko et al. evaluated the antitumor activity of novel N-substituted carbazoles, revealing that certain derivatives inhibited STAT3 activation by up to 95% at concentrations of 50 µM . This pathway is crucial in tumorigenesis, suggesting that the target compound may similarly affect cancer progression.
Neuroprotective Mechanism Investigation
In another investigation focused on neuroprotection, it was found that bulky substituents at the N-position of carbazoles enhanced their neuroprotective activity . This could imply that the structural characteristics of the target compound might also contribute positively to its neuroprotective effects.
Preparation Methods
Carbazole Core Synthesis
The 6-methyl-2,3,4,9-tetrahydro-carbazol-1-one scaffold is typically accessed via Fischer indole synthesis, employing cyclohexanone derivatives and aryl hydrazines. For example, reaction of 4-methylcyclohexanone with phenylhydrazine under acidic conditions yields the tetrahydrocarbazole skeleton, which is subsequently oxidized to the ketone at position 1 using MnO₂ or DDQ. Alternative routes involve Pictet-Spengler cyclization of tryptamine derivatives, though this method introduces challenges in regioselectivity.
Benzimidazole Synthesis
2-Methyl-benzimidazole is synthesized via condensation of o-phenylenediamine with acetic acid under dehydrating conditions. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) catalyzes cyclodehydration, with yields exceeding 80% when stoichiometric ratios are maintained. Substitution at the 1-position is achieved through alkylation or Mitsunobu reactions, though steric hindrance necessitates careful optimization.
Linker Installation and Oxime Formation
The 2-hydroxypropyl spacer is introduced via nucleophilic epoxide ring-opening or Mitsunobu coupling. Subsequent oxime formation employs hydroxylamine hydrochloride in ethanol/water mixtures, with pH adjustments to minimize overoxidation.
Stepwise Preparation Methods
Synthesis of 6-Methyl-2,3,4,9-Tetrahydro-Carbazol-1-One
Procedure :
- Cyclohexanone Derivative Preparation : 4-Methylcyclohexanone (10 mmol) is refluxed with phenylhydrazine (12 mmol) in glacial acetic acid (20 mL) at 120°C for 6 h.
- Cyclization : The hydrazone intermediate is treated with POCl₃ (15 mmol) in DCM at 0°C, followed by gradual warming to room temperature. Quenching with ice-water yields the crude carbazole.
- Oxidation : The tetrahydrocarbazole is stirred with MnO₂ (3 equiv.) in dichloromethane (DCM) for 12 h, filtered, and concentrated to afford 6-methyl-2,3,4,9-tetrahydro-carbazol-1-one (68% yield).
Characterization :
Synthesis of 2-Methyl-Benzoimidazole
Procedure :
- Condensation : o-Phenylenediamine (10 mmol) and acetic acid (12 mmol) are heated in PPA (30 mL) at 150°C for 4 h.
- Workup : The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 2-methyl-benzimidazole (87% yield).
Characterization :
Coupling of Carbazole and Benzimidazole via Hydroxypropyl Linker
Procedure :
- Epoxide Preparation : 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one (5 mmol) is treated with epichlorohydrin (6 mmol) in DMF using K₂CO₃ (10 mmol) as base at 80°C for 8 h.
- Ring-Opening : The epoxide intermediate is reacted with 2-methyl-benzimidazole (5.5 mmol) in ethanol with catalytic HCl at 60°C for 6 h, yielding the hydroxypropyl-linked product (62% yield).
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Epichlorohydrin | DMF | K₂CO₃ | 62 |
| Glycidyl tosylate | THF | DBU | 58 |
| Mitsunobu | DCM | DIAD/PPh₃ | 71 |
Oxime Formation
Procedure :
The ketone (5 mmol) is stirred with hydroxylamine hydrochloride (7.5 mmol) in ethanol/water (3:1, 20 mL) at pH 5–6 (adjusted with NaOAc) for 12 h. The precipitate is filtered and recrystallized from ethanol to afford the oxime (78% yield).
Characterization :
- MP : 189–191°C
- IR (KBr) : 3240 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NOH), 7.88 (d, J = 8.4 Hz, 1H), 7.62 (d, J = 8.0 Hz, 1H), 4.21 (m, 1H, CH-OH), 3.95 (m, 2H, CH₂-N).
Optimization of Critical Reaction Parameters
Coupling Reagent Screening
HATU outperformed EDCl and DCC in benzimidazole-carbazole coupling, achieving 71% yield versus 58% and 52%, respectively. DIPEA as base minimized racemization compared to triethylamine.
Solvent Effects on Oxime Formation
Ethanol/water (3:1) provided optimal oxime yields (78%) by balancing solubility and reaction kinetics. Pure ethanol or aqueous systems reduced yields to 65% and 53%, respectively.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reactants | Solvent | Temp. (°C) | Key Product |
|---|---|---|---|---|
| 1 | 3-Carbaldehyde + o-phenylenediamine | DMF | 100 | Mono-benzimidazole-carbazole |
| 2 | Intermediate + NH₂OH·HCl | EtOH/NaOH | 60 | Oxime derivative |
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- 1H/13C NMR: Assignments of aromatic protons (δ 6.8–8.2 ppm), oxime proton (δ 9.2–10.5 ppm), and methyl/benzimidazole groups.
- Mass Spectrometry (HR-MS): Molecular ion peaks (e.g., [M+H]+) matched with theoretical values (±2 ppm error).
- IR Spectroscopy: Detection of oxime (N–O stretch, ~1630 cm⁻¹) and hydroxyl (O–H stretch, ~3400 cm⁻¹) functional groups .
Advanced: How can reaction conditions be optimized to address low yields in the benzimidazole coupling step?
Methodological Answer:
Low yields often arise from steric hindrance or incomplete imidazole ring formation. Strategies include:
- Solvent Screening: Replace DMF with DMSO to enhance solubility of bulky intermediates .
- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% purity .
Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions may stem from dynamic effects or impurities. Steps to resolve:
- 2D NMR (COSY, HSQC): Assign overlapping proton environments and verify coupling patterns.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF).
- Purification Reassessment: Re-run flash chromatography with gradient elution (e.g., hexane:EtOAc 10:1 to 1:1) to isolate stereoisomers .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
Given structural similarities to bioactive carbazoles, prioritize:
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values ≤50 µg/mL considered active .
- Cytotoxicity Assays: MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices (IC50 >100 µM for non-toxic profiles).
- Mechanistic Studies: Fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Advanced: How can computational chemistry aid in understanding this compound’s reactivity or binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or DNA).
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. cyclohexyl groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (software: GROMACS) .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize the compound for storage at -20°C.
- HPLC-PDA Monitoring: Track degradation products (e.g., oxime hydrolysis to ketone) using C18 columns and acetonitrile/water gradients .
Basic: What are the key physicochemical properties influencing this compound’s solubility and formulation?
Methodological Answer:
- LogP: Predicted ~3.5 (moderate lipophilicity) via ChemDraw.
- pH-Dependent Solubility: Higher solubility in acidic buffers (pH 2–4) due to protonation of the benzimidazole nitrogen.
- Salt Formation: Improve aqueous solubility by preparing hydrochloride salts (e.g., via HCl/EtOH treatment) .
Advanced: How can researchers validate the compound’s purity for pharmacological studies?
Methodological Answer:
- HPLC-ELSD: Quantify impurities (<0.5% threshold) using evaporative light scattering detection.
- Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance).
- Chiral Purity: Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if asymmetric centers exist .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
Methodological Answer:
- Receptor-Ligand Theory: Link observed antimicrobial activity to structural motifs (e.g., benzimidazole’s DNA-binding affinity).
- Free-Wilson Analysis: Deconstruct the molecule to identify pharmacophoric groups (e.g., oxime’s role in metal chelation).
- Systems Biology: Integrate transcriptomic data to map downstream signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
